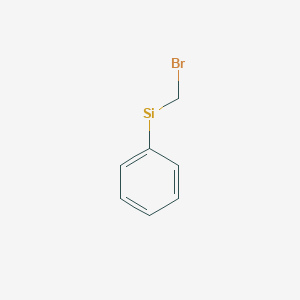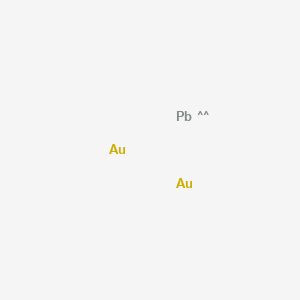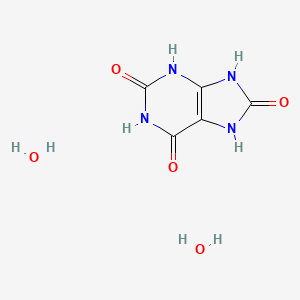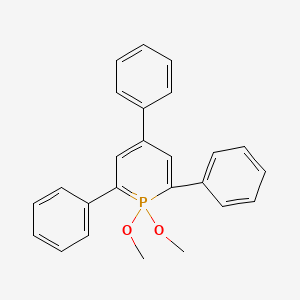![molecular formula C15H8Cl2N2O2 B14717445 1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione CAS No. 14910-26-0](/img/structure/B14717445.png)
1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is a chemical compound known for its unique spiro structure, which involves a fluorene moiety fused with an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione typically involves the reaction of fluorene derivatives with imidazolidine precursors under specific conditions. One common method includes the addition of dichlorocarbene to 9-alkylidenefluorenes, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices
Mecanismo De Acción
The mechanism of action of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1’,3’-Dichlorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione: Another spiro compound with a similar structure but different ring fusion.
2-Alkyl-3,3-dichlorospiro[cyclopropane-1,9’-fluorene] derivatives: Compounds with a cyclopropane ring fused to fluorene.
Uniqueness
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is unique due to its specific spiro fusion and the presence of dichloro substituents
Propiedades
Número CAS |
14910-26-0 |
|---|---|
Fórmula molecular |
C15H8Cl2N2O2 |
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
1',3'-dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-18-13(20)15(19(17)14(18)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
Clave InChI |
DUZQUBOEJIUYKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)N(C(=O)N4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


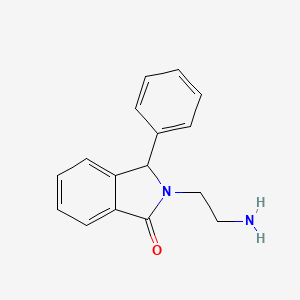
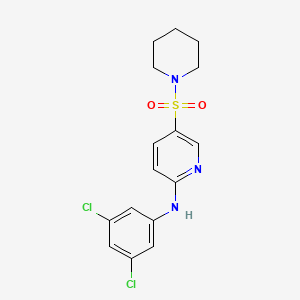
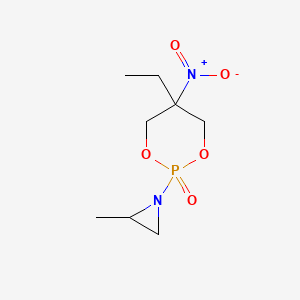
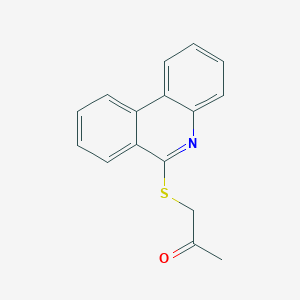
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
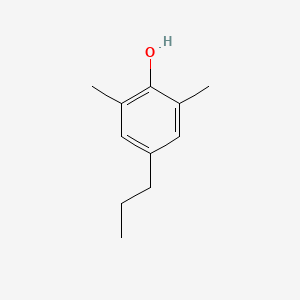
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

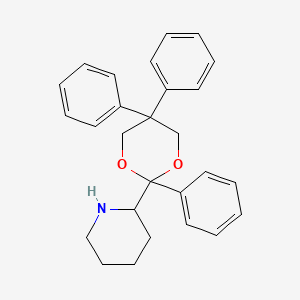
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
